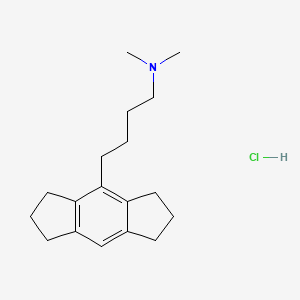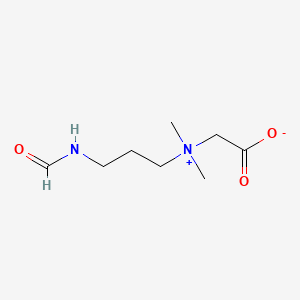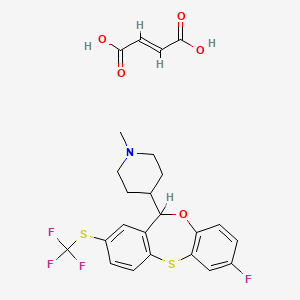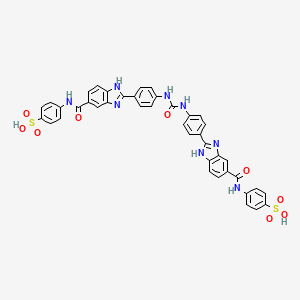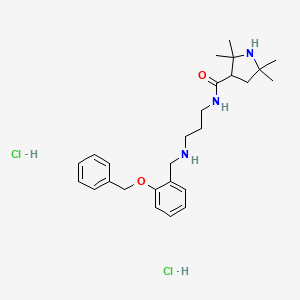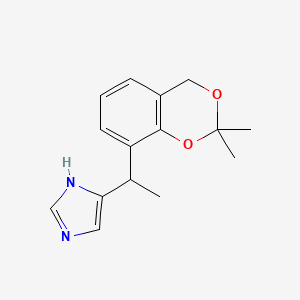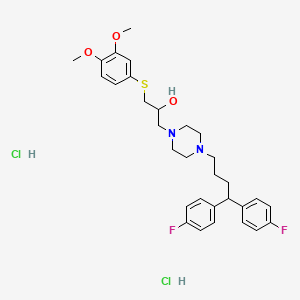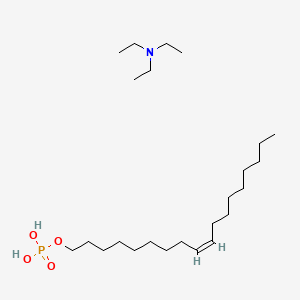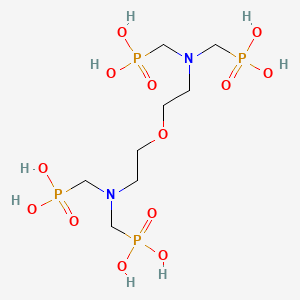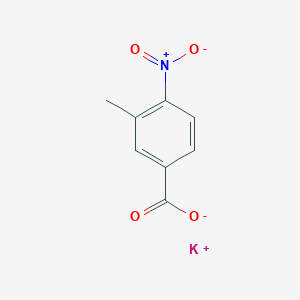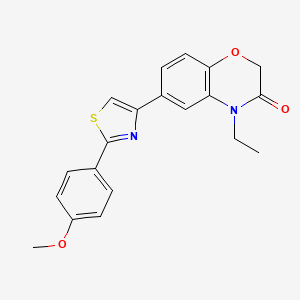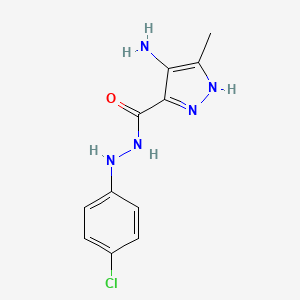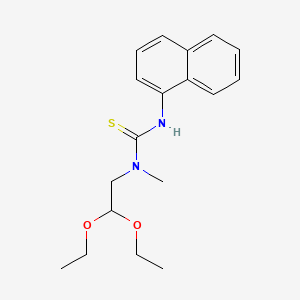
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea is a synthetic organic compound with the molecular formula C17H22N2O3S It is characterized by the presence of a naphthyl group, a diethoxyethyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea typically involves the reaction of 1-naphthylamine with diethoxyacetaldehyde and methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1-Naphthylamine reacts with diethoxyacetaldehyde in the presence of a suitable catalyst to form an intermediate.
Step 2: The intermediate is then treated with methyl isothiocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the naphthyl group.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The naphthyl group may interact with hydrophobic regions of proteins, affecting their function. The compound’s overall effect is determined by its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthyl)-3-(2,2-diethoxyethyl)urea: Similar structure but lacks the thiourea moiety.
2-Hydroxyethyl disulfide: Contains a disulfide bond and is used in different applications.
Uniqueness
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea is unique due to the presence of both the naphthyl and thiourea groups, which confer distinct chemical and biological properties
Properties
CAS No. |
102433-19-2 |
|---|---|
Molecular Formula |
C18H24N2O2S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-(2,2-diethoxyethyl)-1-methyl-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C18H24N2O2S/c1-4-21-17(22-5-2)13-20(3)18(23)19-16-12-8-10-14-9-6-7-11-15(14)16/h6-12,17H,4-5,13H2,1-3H3,(H,19,23) |
InChI Key |
IXOQSAYPBNELSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(C)C(=S)NC1=CC=CC2=CC=CC=C21)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


